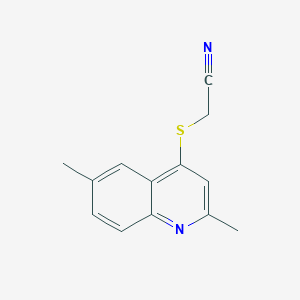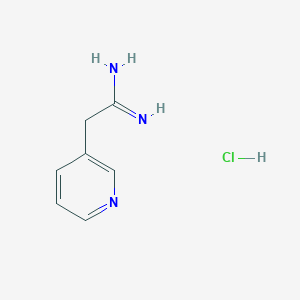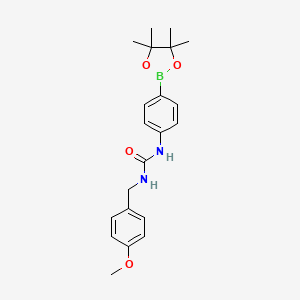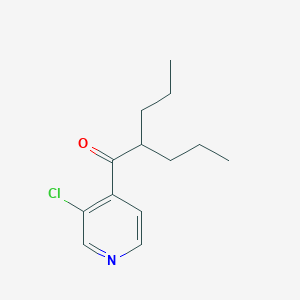
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Descripción general
Descripción
The compound is a derivative of pyrrolidine , a five-membered ring that is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one” were not found, similar compounds have been synthesized using various strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Neurotransmitter Reuptake Inhibition
Research into neurotransmitter reuptake mechanisms for addressing cocaine abuse led to the synthesis and biological evaluation of 2-aminopentanophenones, yielding selective inhibitors of dopamine and norepinephrine transporters. Such studies highlight the potential of structurally related compounds in developing medications for substance abuse disorders (Meltzer et al., 2006).
Anticancer and Apoptosis Induction
Compounds structurally akin to 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. This underlines the utility of such molecules in cancer therapy, offering a pathway to discover potential anticancer agents (Zhang et al., 2005).
Synthetic Cathinones Identification
The analytical characterization of synthetic cathinones, including methods for identifying and derivatizing selected compounds, points to the relevance of structural analysis and modification in forensic science, offering techniques that could be applicable to compounds like 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one (Nycz et al., 2016).
Propiedades
IUPAC Name |
1-(3-chloropyridin-4-yl)-2-propylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-5-10(6-4-2)13(16)11-7-8-15-9-12(11)14/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGVMSYRTIOYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696458 | |
| Record name | 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one | |
CAS RN |
898785-73-4 | |
| Record name | 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)
![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464976.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)
![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)
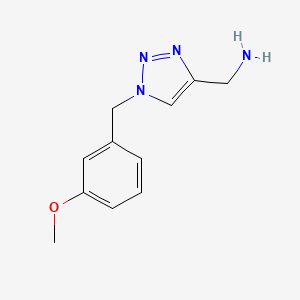
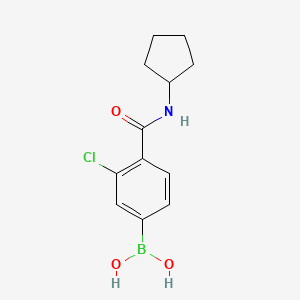
amine](/img/structure/B1464986.png)
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)
